N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride
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Description
“N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C15H26Cl3N3O and a molecular weight of 370.75 .
Synthesis Analysis
This compound is a reagent in the synthesis of a CHX-A (trans-cyclohexyldiethylenetriaminepenta-acetic acid) derivative that would allow for peptide conjugation .Chemical Reactions Analysis
As a reagent, this compound is used in the synthesis of a CHX-A derivative . The specifics of the reaction, including the reaction conditions and the mechanism, are not provided in the search results.Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": [ "The synthesis pathway of N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride involves the conversion of 1,2-cyclohexanediamine to N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride through a series of chemical reactions.", "The key steps in the synthesis pathway include the protection of the amine group, nitration, reduction, and deprotection of the amine group.", "The final product is obtained as a trihydrochloride salt." ], "Starting Materials": [ "1,2-cyclohexanediamine", "4-nitrobenzaldehyde", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "ammonium chloride", "chloroacetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "The amine group of 1,2-cyclohexanediamine is protected with acetic anhydride to form N-acetyl-1,2-cyclohexanediamine.", "Step 2: Nitration", "N-acetyl-1,2-cyclohexanediamine is nitrated with a mixture of concentrated nitric acid and sulfuric acid to form N-acetyl-1,2-cyclohexanediamine-4-nitrobenzoate.", "Step 3: Reduction", "N-acetyl-1,2-cyclohexanediamine-4-nitrobenzoate is reduced with sodium sulfite to form N-acetyl-1,2-cyclohexanediamine-4-aminobenzoate.", "Step 4: Deprotection of the amine group", "The amine group of N-acetyl-1,2-cyclohexanediamine-4-aminobenzoate is deprotected with hydrochloric acid to form N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine.", "Step 5: Salt formation", "N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine is converted to its trihydrochloride salt by treatment with hydrochloric acid and ethanol.", "The final product is obtained as a white crystalline solid." ] } | |
CAS No. |
905825-54-9 |
Molecular Formula |
C15H27Cl3N4O2 |
Molecular Weight |
401.757 |
IUPAC Name |
(1S,2S)-2-N-[(2R)-2-amino-3-(4-nitrophenyl)propyl]cyclohexane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C15H24N4O2.3ClH/c16-12(10-18-15-4-2-1-3-14(15)17)9-11-5-7-13(8-6-11)19(20)21;;;/h5-8,12,14-15,18H,1-4,9-10,16-17H2;3*1H/t12-,14+,15+;;;/m1.../s1 |
InChI Key |
PIWMBZWEHRALHB-JSKLHNCKSA-N |
SMILES |
C1CCC(C(C1)N)NCC(CC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl.Cl |
Synonyms |
(1S,2S)-N1-[(2R)-2-Amino-3-(4-nitrophenyl)propyl]-1,2-Cyclohexanediamine Hydrochloride (1:3); |
Origin of Product |
United States |
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